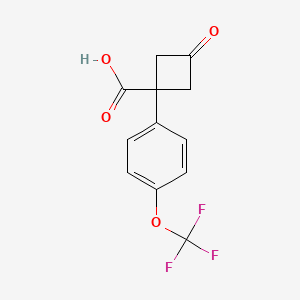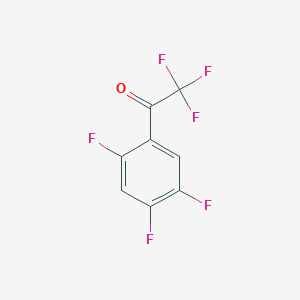
2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-one is an organic compound characterized by the presence of trifluoromethyl and trifluorophenyl groups. This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-one typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate fluorinated reagents under controlled conditions. One common method includes the Friedel-Crafts acylation of a fluorinated benzene derivative using trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out at low temperatures to control the exothermic nature of the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure high-quality product output.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and trifluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylbenzoic acid, while reduction could produce 2,2,2-trifluoro-1-(2,4,5-trifluorophenyl)ethanol.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Employed in the development of fluorinated pharmaceuticals and agrochemicals due to its bioactive properties.
Medicine: Investigated for its potential use in drug design and development, particularly in the creation of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism by which 2,2,2-trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-one exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl and trifluorophenyl groups can enhance the compound’s binding affinity to enzymes and receptors, often through hydrophobic interactions and the formation of strong hydrogen bonds. These interactions can modulate the activity of biological pathways, making the compound useful in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
- 2,2,2-Trifluoroacetophenone
- 1-Trifluoroacetyl piperidine
Uniqueness
2,2,2-Trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-one is unique due to its high degree of fluorination, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the development of pharmaceuticals and agrochemicals where enhanced bioavailability and resistance to metabolic degradation are desired .
Propiedades
Fórmula molecular |
C8H2F6O |
|---|---|
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(2,4,5-trifluorophenyl)ethanone |
InChI |
InChI=1S/C8H2F6O/c9-4-2-6(11)5(10)1-3(4)7(15)8(12,13)14/h1-2H |
Clave InChI |
HHRNCXDBJRCUFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)F)F)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B15319347.png)
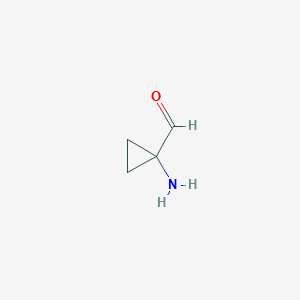
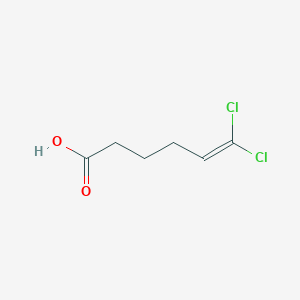
![3-[(3,5-Difluorophenyl)methyl]azetidine](/img/structure/B15319371.png)
![Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride](/img/structure/B15319378.png)
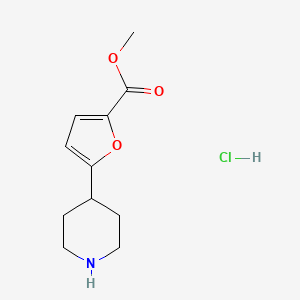
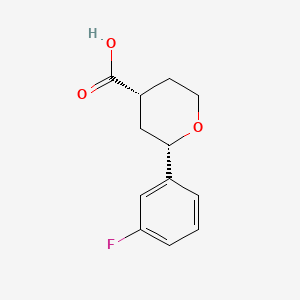

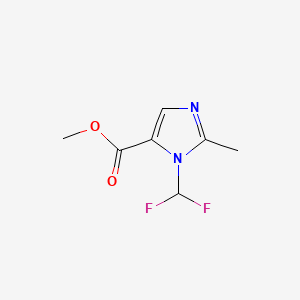
![1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one](/img/structure/B15319402.png)

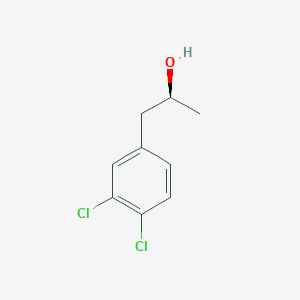
![2-{Spiro[2.5]octan-6-yl}aceticacid](/img/structure/B15319440.png)
